
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is a chemical compound with the molecular formula C20H15NOS . It is also known as 1-[Methyl(2-thienylmethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one consists of a phenyl group (a benzene ring), an indenone group (a fused cyclopentadiene and benzene ring), and a thienylmethylamino group (a thiophene ring attached to a methylamino group) .Physical And Chemical Properties Analysis
The average mass of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is 317.404 Da, and its monoisotopic mass is 317.087433 Da . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis of Thiazoles and Related Compounds
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is utilized in the synthesis of thiazoles, which are significant in medicinal chemistry. Kumar et al. (2013) described a method for chemoselective thionation-cyclization of enamides to synthesize thiazoles with various functional groups, highlighting the compound's versatility in creating bioactive molecules (Kumar, Parameshwarappa, & Ila, 2013).
Material Science and Gelators
In material science, derivatives of phenylalanine, which include structures similar to 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one, are used to synthesize low-molecular-weight gelators. These have applications in drug delivery, tissue engineering, and environmental cleanup, as reported by Das et al. (2017) (Das, Häring, Haldar, & Díaz Díaz, 2017).
Novel Anticancer Agents
Romagnoli et al. (2012) developed anticancer agents based on the thiazole scaffold, highlighting the importance of hydrophobic moieties like phenyl and 3-thienyl at certain positions for potency. This indicates the potential of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one in the design of anticancer drugs (Romagnoli et al., 2012).
Polymer Solar Cells
In the field of solar energy, Cheng et al. (2014) used a compound structurally related to 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one in polymer solar cells, demonstrating its role in improving the efficiency of these renewable energy sources (Cheng, Li, & Zhan, 2014).
Photochromism in Crystals
Irie et al. (2000) explored the photochromic reactions of compounds including 2-phenyl-3-thienyl groups in crystalline phases, indicating potential applications in photonic devices and smart materials (Irie, Lifka, Kobatake, & Kato, 2000).
Fluorescent Probes and Detection
Peng et al. (2015) developed fluorescent probes using phenyl diselenide-ester, which react with compounds like 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one, for selective and sensitive detection of hydrogen sulfide, underscoring its role in chemical sensing (Peng, Zhang, Marutani, Pacheco, Chen, Ichinose, & Xian, 2015).
Mécanisme D'action
While the mechanism of action for this specific compound isn’t available in the search results, indole derivatives, which this compound is a part of, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
2-phenyl-3-(thiophen-2-ylmethylamino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c22-20-17-11-5-4-10-16(17)19(21-13-15-9-6-12-23-15)18(20)14-7-2-1-3-8-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSNDQNTIBMABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

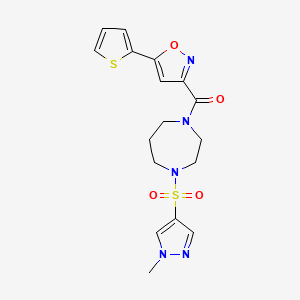
![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)
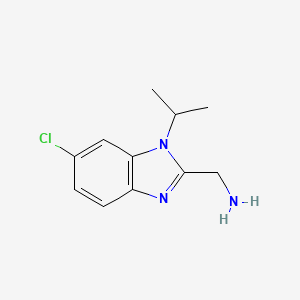
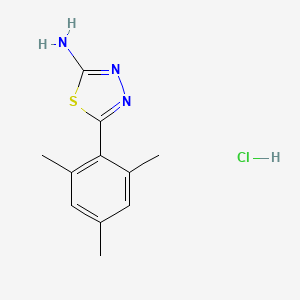

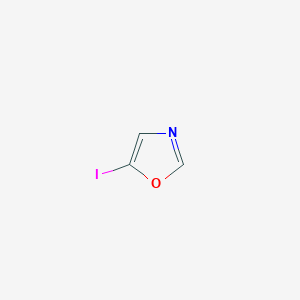

![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)
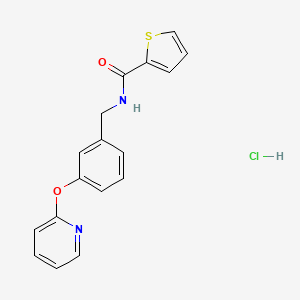
![3-[[3-(Difluoromethoxy)thiophene-2-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2690908.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2690909.png)
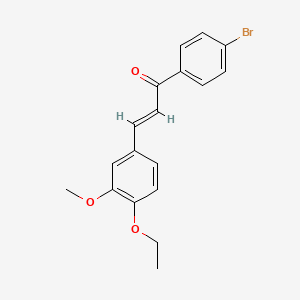
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)
![Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2690913.png)